molecular formula C7H9NO4S2 B071623 Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate CAS No. 175201-73-7

Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate

Cat. No. B071623
M. Wt: 235.3 g/mol
InChI Key: ZFMCGKFMQDQBLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate involves the reaction of 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine. This process highlights the compound's potential for further functionalization and its role as a precursor to more complex molecules (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

The molecular structure of related thiophene derivatives has been elucidated through single crystal X-ray diffraction methods, providing insights into the compound's geometric and electronic structures. These analyses contribute to a deeper understanding of the compound's reactivity and properties (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Chemical Reactions and Properties

Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, highlighting its versatility. For instance, its reaction with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which further react to yield thienopyrimidinones, illustrates its reactivity and potential applications in synthesizing heterocyclic compounds (Hajjem, Khoud, & Baccar, 2010).

Physical Properties Analysis

The physical properties of thiophene derivatives, including methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate, are crucial for understanding their behavior in different environments. Studies focusing on crystallography provide valuable data on the compound's stability, solubility, and crystal packing, which are essential for its application in material science and pharmaceuticals (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Chemical Properties Analysis

Investigations into the chemical properties of methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate reveal its potential as a building block for the synthesis of complex molecules. Its reactivity with various electrophiles and nucleophiles opens up avenues for creating a wide range of sulfone and sulfoxide derivatives, which are of interest in medicinal chemistry and organic synthesis (Christov & Ivanov, 2004).

Scientific Research Applications

Crystal Structure Analysis

Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate and its derivatives have been studied for their crystal structures. For instance, the structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, was observed to consist of a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, showcasing significant intra- and intermolecular N-H···O hydrogen bonds which stabilize the crystal structure (Vasu et al., 2004).

Chemical Synthesis and Reactions

The compound shows versatility in chemical synthesis and reactions. It reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which upon treatment with primary amines, hydrazine, methylhydrazine, and phenylhydrazine yields thienopyrimidinones. This reaction pathway provides insights into the mechanism of cyclization and the relative activities of the ester and imidate groups (Hajjem et al., 2010).

Pharmaceutical and Chemical Utility

The compound and its derivatives are widely used in pharmaceuticals, agrochemicals, and dyestuffs, highlighting their importance in various industries. For instance, methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor of articaine local anesthetic, and related compounds were assessed for genotoxic, mutagenic, and carcinogenic potentials. The study involved the Salmonella mutagenicity assay (Ames test) and the single-cell gel electrophoresis assay (Comet assay), revealing significant insights into the toxicological profiles of these compounds (Lepailleur et al., 2014).

Safety And Hazards


Future Directions


Please note that this analysis is based on the information currently available and may not be comprehensive. Further research may provide more insights into this compound.


properties

IUPAC Name

methyl 3-amino-4-methylsulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-12-7(9)6-5(8)4(3-13-6)14(2,10)11/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMCGKFMQDQBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381008
Record name Methyl 3-amino-4-(methanesulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate

CAS RN

175201-73-7
Record name Methyl 3-amino-4-(methylsulfonyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl 3-amino-4-(methanesulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175201-73-7
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